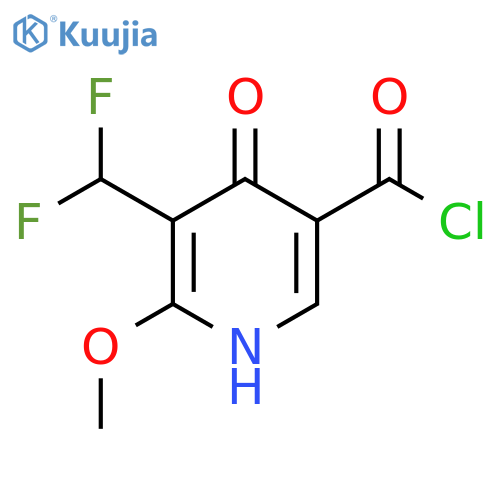Cas no 1805609-47-5 (3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride)

3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride
-
- インチ: 1S/C8H6ClF2NO3/c1-15-8-4(7(10)11)5(13)3(2-12-8)6(9)14/h2,7H,1H3,(H,12,13)
- InChIKey: ZRDVLLFMIIKFIL-UHFFFAOYSA-N
- SMILES: ClC(C1=CNC(=C(C(F)F)C1=O)OC)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 376
- トポロジー分子極性表面積: 55.4
- XLogP3: 1.7
3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028166-250mg |
3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride |
1805609-47-5 | 95% | 250mg |
$989.80 | 2022-04-01 | |
| Alichem | A029028166-500mg |
3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride |
1805609-47-5 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
| Alichem | A029028166-1g |
3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride |
1805609-47-5 | 95% | 1g |
$2,837.10 | 2022-04-01 |
3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride 関連文献
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
-
4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chlorideに関する追加情報
Introduction to 3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride (CAS No. 1805609-47-5) and Its Applications in Modern Chemical Biology
3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride, identified by the CAS number 1805609-47-5, is a highly versatile and synthetically valuable intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine derivatives family, characterized by its unique structural features, including a difluoromethyl group, a hydroxy moiety, and a methoxy substituent on the pyridine ring, further functionalized by a carbonyl chloride group. These distinct chemical functionalities make it an attractive building block for the synthesis of more complex molecules, particularly in drug discovery and development.
The significance of this compound lies in its ability to serve as a key precursor in the construction of biologically active scaffolds. The presence of the difluoromethyl group is particularly noteworthy, as it is widely recognized for its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively explored in recent years, with numerous studies demonstrating its utility in improving pharmacokinetic profiles of small-molecule inhibitors. For instance, derivatives of this compound have been incorporated into kinase inhibitors and antiviral agents, where the difluoromethyl group contributes to optimized bioavailability and target engagement.
The hydroxy and methoxy substituents further expand the synthetic possibilities of 3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride. These functional groups can participate in various chemical transformations, such as nucleophilic substitution reactions, etherification, or oxidation processes, enabling the facile introduction of additional pharmacophores. Moreover, the carbonyl chloride functionality provides a reactive site for condensation reactions with amines or alcohols, facilitating the formation of amides or esters—key structural motifs in many therapeutic agents.
In recent years, there has been growing interest in leveraging pyridine-based scaffolds for medicinal chemistry applications. The pyridine ring itself is a privileged structure found in numerous approved drugs due to its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions. The specific arrangement of substituents in 3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride enhances its potential as a scaffold for designing novel compounds with improved pharmacological properties. For example, studies have shown that modifications at the 4-position (hydroxy) can significantly influence binding affinity to protein targets, making this compound a valuable tool for structure-activity relationship (SAR) studies.
The pharmaceutical industry has increasingly adopted fragment-based drug design strategies, where small molecular fragments are linked together to form lead compounds. The versatility of 3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride makes it an ideal candidate for such approaches. Its modular structure allows for easy diversification through various chemical reactions, enabling researchers to explore diverse chemical space efficiently. This has been particularly beneficial in targeting complex diseases such as cancer and neurodegenerative disorders, where high-throughput screening and combinatorial chemistry are essential for identifying potent therapeutic candidates.
Advances in computational chemistry have further enhanced the utility of this compound by enabling virtual screening and molecular docking studies. Computational models can predict how different derivatives of 3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride will interact with biological targets, providing insights into their potential efficacy and selectivity. Such simulations have accelerated the drug discovery process by allowing researchers to prioritize promising candidates before conducting costly experimental validations.
The agrochemical sector also benefits from the synthetic versatility of this compound. Pyridine derivatives are common components of pesticides and herbicides due to their ability to disrupt enzymatic pathways in pests while maintaining low toxicity to non-target organisms. The incorporation of functional groups like difluoromethyl, hydroxy, and methoxy can fine-tune the biological activity of agrochemicals, enhancing their potency and environmental compatibility. Recent research has highlighted the development of next-generation pesticides based on modified pyridine scaffolds that offer improved efficacy against resistant strains while minimizing ecological impact.
In conclusion,3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride (CAS No. 1805609-47-5) represents a synthetically rich intermediate with broad applications across pharmaceuticals and agrochemicals. Its unique structural features—particularly the combination of a difluoromethyl, a hydroxy, a methoxy, and a reactive carbonyl chloride group—make it an invaluable tool for medicinal chemists seeking to develop novel bioactive molecules. As research continues to uncover new synthetic methodologies and computational tools,this compound will undoubtedly remain at the forefront of innovation in chemical biology.
1805609-47-5 (3-(Difluoromethyl)-4-hydroxy-2-methoxypyridine-5-carbonyl chloride) Related Products
- 1233026-11-3(3-Bromo-4-fluoro-5-(trifluoromethyl)aniline)
- 2310159-34-1(N-phenyl-3-(1H-pyrazol-1-yl)-8-azabicyclo3.2.1octane-8-carboxamide)
- 1261805-39-3(3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl)
- 2229454-60-6(4-(4-methoxypyridin-2-yl)oxane-2,6-dione)
- 1260782-29-3(5-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine)
- 1557-59-1(2,4-Hexadienedinitrile,(2Z,4Z)-)
- 2227828-44-4((1S)-1-(4,4-difluorocyclohexyl)ethan-1-ol)
- 125536-25-6(Dracorhodin perchlorate)
- 871125-82-5((4-((4-Fluorobenzyl)oxy)phenyl)boronic acid)
- 2228280-97-3(1-(1-{(tert-butoxy)carbonylamino}-2,2-dimethylpropyl)cyclobutane-1-carboxylic acid)




